N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide
Description
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with two methyl groups at positions 2 and 6, an oxane (tetrahydropyran) ring, and a propanamide group
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-3-4-14(12(2)16-11)17-15(18)7-10-20-13-5-8-19-9-6-13/h3-4,13H,5-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUSHAMAHAIDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)CCOC2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:
Formation of the Pyridine Derivative: Starting from 2,6-dimethylpyridine, the compound is often functionalized at the 3-position through halogenation or other electrophilic substitution reactions.
Oxane Ring Introduction: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine derivative is replaced by an oxane-containing nucleophile.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the oxane-substituted pyridine derivative with a propanoyl chloride or an equivalent reagent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield 2,6-dimethylpyridine-3-carboxylic acid, while reduction of the amide group may yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its physical properties, such as solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
